

Hdac6-IN-30: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: *Hdac6-IN-30*

Cat. No.: *B15589350*

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These application notes provide detailed protocols for utilizing **Hdac6-IN-30**, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in high-throughput screening (HTS) assays. **Hdac6-IN-30** is a potent inhibitor with a reported IC₅₀ value of 21 nM, making it a valuable tool for identifying and characterizing novel HDAC6 inhibitors.[1] This document outlines biochemical and cell-based assay methodologies, data presentation guidelines, and visual representations of relevant pathways and workflows.

Introduction to HDAC6

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[2] It plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, most notably α -tubulin and the chaperone protein Hsp90.[2] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[2] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.

Hdac6-IN-30: A Selective Inhibitor

Hdac6-IN-30 is a potent and selective inhibitor of HDAC6. Its selectivity makes it an excellent tool for dissecting the specific roles of HDAC6 in cellular pathways and for screening compound libraries to identify new modulators of this enzyme.

Table 1: **Hdac6-IN-30** Properties

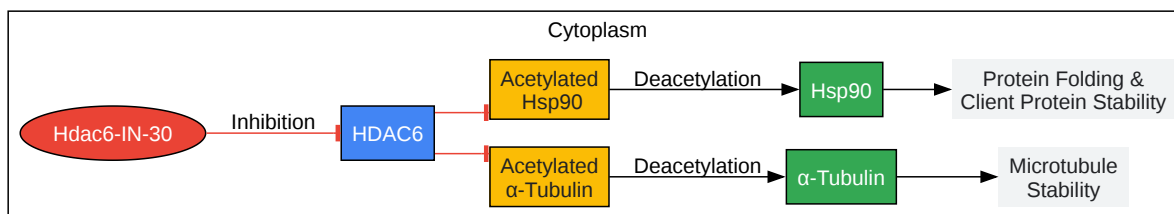
Property	Value	Reference
Target	Histone Deacetylase 6 (HDAC6)	[1]
IC50	21 nM	[1]
Mode of Action	Selective HDAC6 Inhibition	[1]

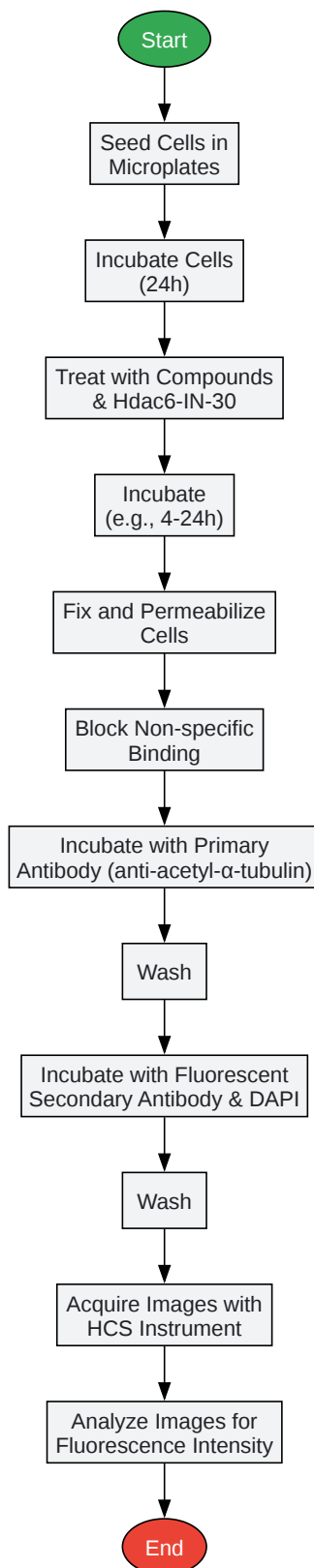
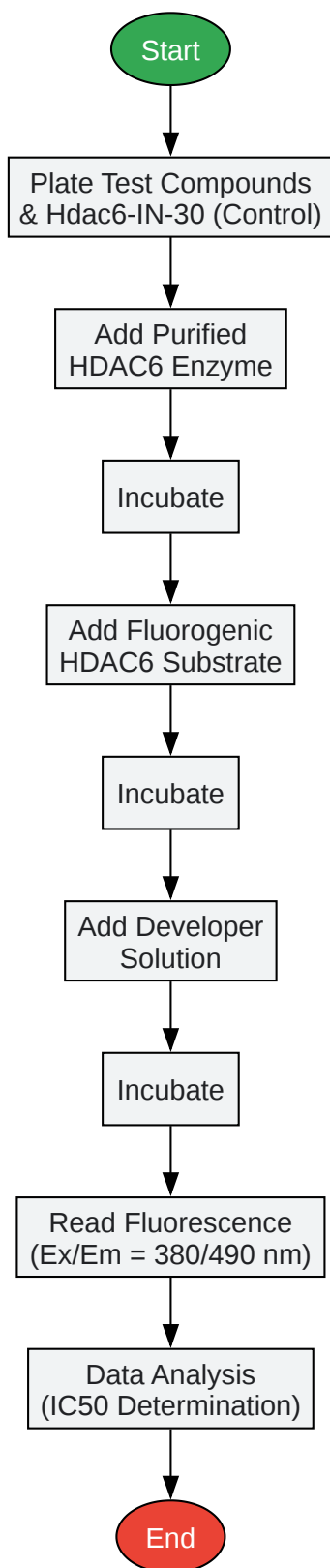
Biochemical High-Throughput Screening Assay

A common method for identifying HDAC6 inhibitors in a high-throughput format is the fluorogenic biochemical assay. This assay measures the enzymatic activity of purified HDAC6 on a synthetic substrate.

Signaling Pathway of Key HDAC6 Substrates

The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins, which can be modulated by inhibitors like **Hdac6-IN-30**.





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References

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